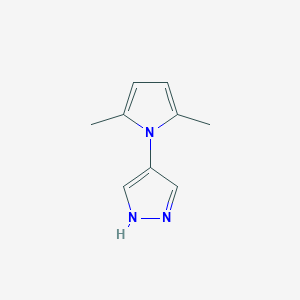
4-(2,5-二甲基-1H-吡咯-1-基)-1H-吡唑
描述
4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
从4-(2,5-二甲基-1H-吡咯-1-基)-1H-吡唑衍生出的化合物已被合成并评估其抗菌性能。这些化合物对多种细菌菌株显示出显著的作用,使其成为开发新型抗菌剂的潜在候选药物 .
抗结核活性
该化合物的某些衍生物也已针对其抗结核活性进行了测试。结果表明,这些分子可能在对抗结核病方面有效,而结核病仍然是全球主要的健康挑战 .
酶抑制
合成的衍生物已被评估其抑制烯酰ACP还原酶和DHFR酶的能力。这些酶分别在细菌脂肪酸合成途径和叶酸代谢中起着至关重要的作用。这些酶的抑制剂可以作为治疗细菌感染的有效药物 .
分子对接研究
已经进行了分子对接研究,以了解这些化合物的潜在作用方式。结果揭示了与二氢叶酸还原酶和烯酰ACP还原酶活性位点之间的结合相互作用,为其作用机制提供了见解,并指导了进一步的药物设计工作 .
ADMET特性分析
已经研究了这些化合物的ADMET(吸收、分布、代谢、排泄和毒性)特性,以预测其药代动力学特性和安全性特征。这对在药物开发管道中推进这些化合物至关重要 .
新型杂环的合成
该化合物已被用作合成新杂环的前体,这些杂环经过了彻底的表征。这些新的杂环由于其独特的结构,可能在药物化学中具有多种应用 .
药理活性
在4位具有杂环取代基的1,2,5-噁二唑,例如从4-(2,5-二甲基-1H-吡咯-1-基)-1H-吡唑衍生的那些,正因其有价值的药理活性而被深入研究。这包括在创建具有生物活性的化合物方面的潜在用途 .
能量组成成分
已经研究了该化合物与某些试剂的反应产物作为强力能量组成的成分的潜力。这种应用在材料科学领域特别相关 .
作用机制
Target of Action
It has been found to significantly increase monoclonal antibody production in chinese hamster ovary cells .
Mode of Action
The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
It is known that the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Result of Action
The molecular and cellular effects of the action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole include suppression of cell growth, increased cell-specific glucose uptake rate, increased amount of intracellular adenosine triphosphate, and suppression of the galactosylation on a monoclonal antibody .
生化分析
Biochemical Properties
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme dihydrofolate reductase (DHFR), where the compound acts as an inhibitor . This inhibition can affect the folate pathway, which is crucial for DNA synthesis and repair. Additionally, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole has been shown to interact with enoyl-ACP reductase, an enzyme involved in fatty acid biosynthesis . These interactions highlight the compound’s potential to modulate key biochemical pathways.
Cellular Effects
The effects of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole on various cell types and cellular processes are profound. In studies involving bacterial cells, the compound exhibited antibacterial activity by inhibiting essential enzymes, leading to disrupted cell wall synthesis and impaired cellular metabolism . In mammalian cells, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole has been observed to influence cell signaling pathways, particularly those related to cell growth and proliferation. The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole exerts its effects through specific binding interactions with target biomolecules. The compound’s inhibition of dihydrofolate reductase (DHFR) involves binding to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate pathway, leading to decreased nucleotide synthesis and impaired DNA replication. Similarly, the compound’s interaction with enoyl-ACP reductase involves binding to the enzyme’s active site, inhibiting fatty acid biosynthesis . These molecular interactions elucidate the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of compensatory pathways. These temporal effects highlight the importance of monitoring the compound’s stability and cellular responses over time.
Dosage Effects in Animal Models
The effects of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects underscore the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration .
Metabolic Pathways
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s inhibition of dihydrofolate reductase (DHFR) affects the folate pathway, leading to altered levels of folate metabolites . Additionally, the compound’s interaction with enoyl-ACP reductase influences fatty acid biosynthesis, impacting metabolic flux and metabolite levels . These interactions highlight the compound’s role in modulating key metabolic pathways.
Transport and Distribution
Within cells and tissues, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for these transporters, which facilitate its uptake and distribution . Additionally, the compound’s interactions with binding proteins can affect its bioavailability and cellular concentration. These factors play a crucial role in determining the compound’s efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, the compound’s interaction with dihydrofolate reductase (DHFR) occurs primarily in the cytoplasm, where the enzyme is localized . Similarly, the compound’s interaction with enoyl-ACP reductase takes place in the cytoplasm, influencing fatty acid biosynthesis. These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
属性
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEVPTNVNQTETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CNN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





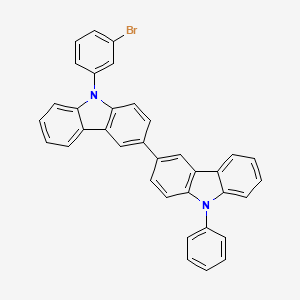
![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)
![N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)


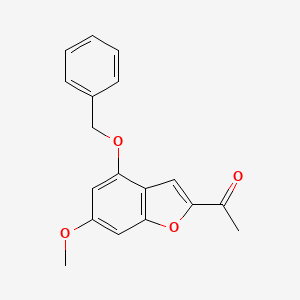
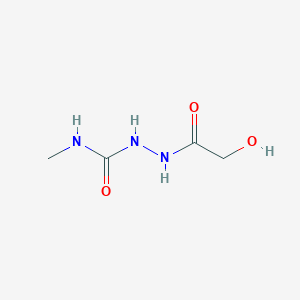
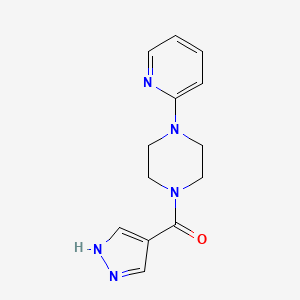
![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)
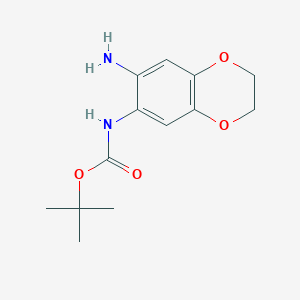
![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)
